molecular formula C8H12N2O B1357295 3-[1-(Hydroxyamino)ethyl]aniline CAS No. 904813-32-7

3-[1-(Hydroxyamino)ethyl]aniline

Cat. No.: B1357295
CAS No.: 904813-32-7
M. Wt: 152.19 g/mol
InChI Key: KKVBWBQMJACEOX-UHFFFAOYSA-N
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Description

3-[1-(Hydroxyamino)ethyl]aniline, also known as 3-HOPEA, is a chemical compound that has garnered attention due to its potential therapeutic and environmental applications. This compound features an aniline structure with a hydroxyaminoethyl group attached to the third position of the benzene ring. The presence of both an amino and a hydroxy group in its structure makes it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(Hydroxyamino)ethyl]aniline typically involves the reaction of aniline derivatives with hydroxyamino compounds under controlled conditions. One common method includes the nitration of aniline to form nitroaniline, followed by reduction to produce the desired hydroxyamino derivative . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing advanced catalytic systems to optimize efficiency and minimize by-products. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-[1-(Hydroxyamino)ethyl]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can further modify the hydroxyamino group to produce different amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring, leading to a variety of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include quinone derivatives, reduced amine compounds, and various substituted aniline derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-[1-(Hydroxyamino)ethyl]aniline has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development and as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its versatile reactivity and functional groups.

Mechanism of Action

The mechanism of action of 3-[1-(Hydroxyamino)ethyl]aniline involves its interaction with various molecular targets and pathways. The hydroxyamino group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological effects, potentially leading to the formation of reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-[1-(Hydroxyamino)ethyl]aniline include other hydroxyamino derivatives of aniline, such as:

  • 3-(α-Hydroxyethyl)-aniline
  • 3-(1-Hydroxyethyl)pyridine-N-oxide
  • 3-(1-Piperidinylcarbonyl)aniline

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern and the presence of both an amino and a hydroxy group on the same carbon atom.

Properties

IUPAC Name

N-[1-(3-aminophenyl)ethyl]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-6(10-11)7-3-2-4-8(9)5-7/h2-6,10-11H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKVBWBQMJACEOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)N)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70587651
Record name 3-[1-(Hydroxyamino)ethyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70587651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904813-32-7
Record name 3-[1-(Hydroxyamino)ethyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70587651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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